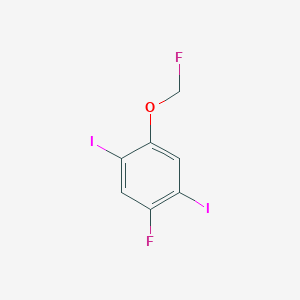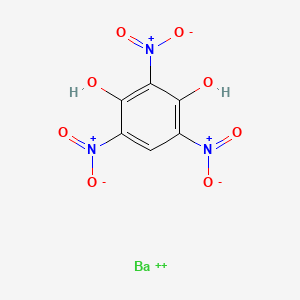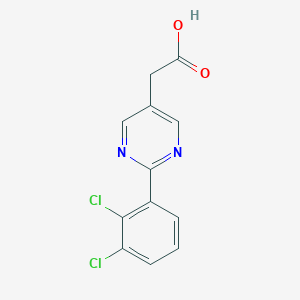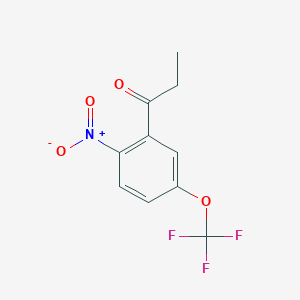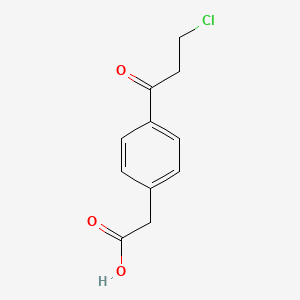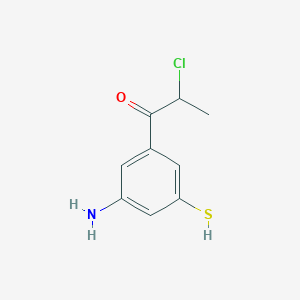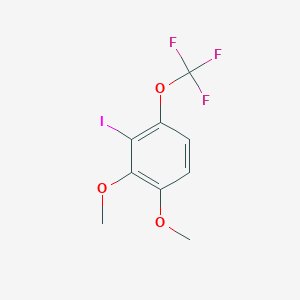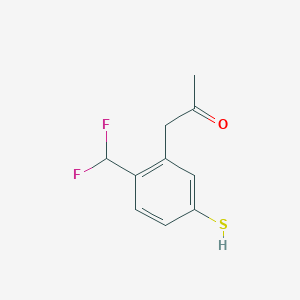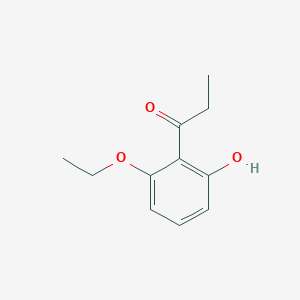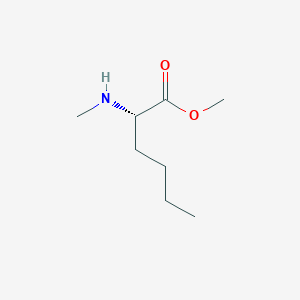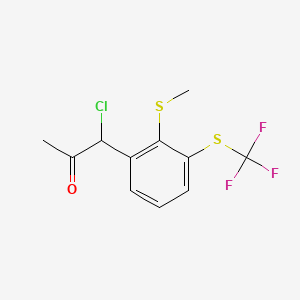![molecular formula C8H9BO3 B14059741 4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14059741.png)
4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol is a compound that belongs to the class of benzoxaboroles. Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale reactors and purification systems .
Análisis De Reacciones Químicas
Types of Reactions
4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace a leaving group on the benzoxaborole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxaboroles .
Aplicaciones Científicas De Investigación
4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol involves the inhibition of specific enzymes. For instance, it inhibits leucyl-tRNA synthetase, an enzyme crucial for protein synthesis in microorganisms. This inhibition occurs through the formation of an adduct with the enzyme, blocking its activity and thereby preventing the synthesis of essential proteins .
Comparación Con Compuestos Similares
Similar Compounds
Tavaborole: Another benzoxaborole used as an antifungal agent.
Crisaborole: A benzoxaborole used in the treatment of inflammatory skin conditions.
Uniqueness
4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol is unique due to its specific structural features and its ability to inhibit a broad range of enzymes. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H9BO3 |
|---|---|
Peso molecular |
163.97 g/mol |
Nombre IUPAC |
1-hydroxy-4-methyl-3H-2,1-benzoxaborol-6-ol |
InChI |
InChI=1S/C8H9BO3/c1-5-2-6(10)3-8-7(5)4-12-9(8)11/h2-3,10-11H,4H2,1H3 |
Clave InChI |
JAWBHMSFYQJSEF-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=CC(=CC(=C2CO1)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B14059665.png)
